molecular formula C15H13F3N2O3 B5966349 4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone

4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone

Cat. No.: B5966349
M. Wt: 326.27 g/mol
InChI Key: KQTMKNGWTNLRBO-HWKANZROSA-N
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Description

4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a trifluoromethyl group

Properties

IUPAC Name

4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-2-23-12-7-9(4-6-11(12)21)3-5-10-8-13(15(16,17)18)20-14(22)19-10/h3-8,21H,2H2,1H3,(H,19,20,22)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTMKNGWTNLRBO-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives and compounds with trifluoromethyl groups. Examples include:

Uniqueness

What sets 4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone apart is its combination of functional groups, which confer unique chemical properties and potential applications. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

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